molecular formula C13H19NO3S B14841458 2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide CAS No. 1243460-53-8

2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide

Katalognummer: B14841458
CAS-Nummer: 1243460-53-8
Molekulargewicht: 269.36 g/mol
InChI-Schlüssel: PENWREOGBWKRDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide is an organic compound characterized by a cyclohexylmethyl group attached to a hydroxybenzenesulfonamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide typically involves the reaction of cyclohexylmethyl bromide with 6-hydroxybenzenesulfonamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products Formed:

    Oxidation: Formation of cyclohexylmethyl-6-ketobenzenesulfonamide.

    Reduction: Formation of cyclohexylmethyl-6-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonamide groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Cyclohexylmethylbenzenesulfonamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.

    6-Hydroxybenzenesulfonamide: Lacks the cyclohexylmethyl group, which may influence its solubility and overall chemical behavior.

Uniqueness: 2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide is unique due to the presence of both the cyclohexylmethyl and hydroxy groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

1243460-53-8

Molekularformel

C13H19NO3S

Molekulargewicht

269.36 g/mol

IUPAC-Name

2-(cyclohexylmethyl)-6-hydroxybenzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c14-18(16,17)13-11(7-4-8-12(13)15)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2,(H2,14,16,17)

InChI-Schlüssel

PENWREOGBWKRDH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CC2=C(C(=CC=C2)O)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.